N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (C₁₀H₁₀ClNO₅S), also known as NAC, belongs to the benzenesulfonamide family and has the CAS number 142867-52-5. It appears as a colorless, odorless, crystalline solid with water solubility. While previously available from various chemical suppliers for research purposes, some vendors, like Tocris Bioscience, have discontinued its sale due to commercial reasons [].
Research suggests that N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide may possess various properties relevant to scientific exploration, including:
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C₁₀H₁₀ClNO₅S and a molecular weight of 291.71 g/mol. It is known for its role as an inhibitor of aldehyde dehydrogenase, which is an important enzyme involved in the metabolism of aldehydes in the body . This compound is characterized by the presence of both acetyl and acetoxy functional groups attached to a chlorobenzenesulfonamide structure, which contributes to its biological activity and potential therapeutic applications.
As mentioned earlier, N-Ac-N-Ac-4-CBS acts as an inhibitor of ALDH []. ALDH helps break down acetaldehyde, a product of alcohol metabolism. Inhibiting ALDH can lead to a buildup of acetaldehyde in the body, which is thought to be responsible for some of the unpleasant effects of alcohol consumption, such as nausea and flushing [].
The biological activity of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide includes:
The synthesis of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide typically involves several steps:
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has several applications, including:
Interaction studies involving N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide focus on its effects on various biological systems:
Several compounds share structural similarities with N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Acetyl-4-chlorobenzenesulfonamide | Lacks acetoxy group; only has acetyl on sulfonamide | Directly inhibits aldehyde dehydrogenase without prodrug activity |
Acetaminophen (Paracetamol) | Contains an amide instead of sulfonamide | Widely used analgesic and antipyretic |
Sulfanilamide | A simpler sulfonamide without acetylation | Historical significance as one of the first antibiotics |
N,N-Dimethylacetamide | Contains dimethylamino group instead | Used as a solvent and chemical intermediate |
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is unique due to its dual functional groups (acetyl and acetoxy) combined with its chlorinated aromatic structure, which enhances its pharmacological properties compared to simpler sulfonamides or other derivatives.